molecular formula C20H18ClF2N7O B11574433 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11574433
M. Wt: 445.9 g/mol
InChI Key: QIDHFJLRRQWCEJ-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique combination of pyrazole and triazolopyrimidine moieties, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The key steps include:

    Formation of Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of Triazolopyrimidine Intermediate: The triazolopyrimidine ring is formed by the cyclization of an appropriate aminopyrimidine with a nitrile compound.

    Coupling Reaction: The pyrazole and triazolopyrimidine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and disrupting the associated signaling pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Triazolopyrimidine derivatives
  • Chlorophenyl-substituted pyrazoles

Uniqueness

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of pyrazole and triazolopyrimidine moieties, along with the presence of chlorophenyl and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18ClF2N7O

Molecular Weight

445.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H18ClF2N7O/c1-10-8-15(17(22)23)30-20(24-10)26-18(28-30)19(31)25-16-11(2)27-29(12(16)3)9-13-6-4-5-7-14(13)21/h4-8,17H,9H2,1-3H3,(H,25,31)

InChI Key

QIDHFJLRRQWCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(N(N=C3C)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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